TC-N 1752

Catalog No.
S004875
CAS No.
M.F
C25H27F3N6O3
M. Wt
516.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TC-N 1752

Product Name

TC-N 1752

IUPAC Name

N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide

Molecular Formula

C25H27F3N6O3

Molecular Weight

516.5 g/mol

InChI

InChI=1S/C25H27F3N6O3/c1-16-21(31-17(2)35)4-3-5-22(16)32-23-29-15-30-24(33-23)34-12-10-19(11-13-34)36-14-18-6-8-20(9-7-18)37-25(26,27)28/h3-9,15,19H,10-14H2,1-2H3,(H,31,35)(H,29,30,32,33)

InChI Key

QLKAFHZJICDACE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1NC(=O)C)NC2=NC(=NC=N2)N3CCC(CC3)OCC4=CC=C(C=C4)OC(F)(F)F

Synonyms

N-[2-Methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]-1-piperidinyl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C)NC2=NC(=NC=N2)N3CCC(CC3)OCC4=CC=C(C=C4)OC(F)(F)F

Description

Nav1.7 blocker 52 is an inhibitor of voltage-gated sodium channel 1.7 (Nav1.7; IC50 = 0.17 µM). It is selective for Nav1.7 over human-ether-a-go-go (hERG), also known as Kv11.1, Nav1.5, and Nav1.8 (IC50s = >10, 1.1, and 2.2 µM, respectively) but does inhibit Nav1.3 and Nav1.4 (IC50s = 0.3 and 0.4 µM, respectively). Nav1.7 blocker 52 (20 and 30 mg/kg) inhibits formalin-induced flinching in a rat model of persistent pain. It also increases the latency to paw withdrawal in a hot plate test in a mouse model of inflammatory pain induced by complete Freund’s adjuvant (CFA).
Selective blocker of human NaV1.7 channels (IC50 values are 0.17, 0.3, 0.4 and 1.1 μM at hNaV1.7, hNaV1.3, hNaV1.4 and hNaV1.5 respectively). Also inhibits tetrodotoxin-sensitive sodium channels. Displays analgesic efficacy in the formalin pain model.

Sodium Channel Inhibitor:

TC-N 1752 is being studied as a potential inhibitor of sodium channels, particularly sodium channel protein type IX alpha subunit (Nav1.9). Sodium channels are essential for the transmission of nerve impulses in the nervous system, and their malfunction is implicated in various neurological disorders, including pain, epilepsy, and movement disorders. Studies have shown that TC-N 1752 can block the activity of Nav1.9 channels, potentially offering a therapeutic approach for these conditions. Source: AAT Bioquest - Sodium channel protein type IX alpha subunit Inhibitors (IC50, Ki):

TC-N 1752 is a synthetic compound known for its role as a selective inhibitor of human voltage-gated sodium channels, particularly the NaV1.7 subtype. Its chemical structure is characterized by a complex arrangement that includes a trifluoromethoxyphenyl group, contributing to its unique pharmacological properties. The compound has garnered attention for its potential therapeutic applications in pain management, particularly in conditions associated with neuropathic pain and inflammatory responses .

The biological activity of TC-N 1752 is defined by its ability to inhibit sodium channels, with reported inhibitory concentration values (IC50) of 0.17 μM for hNaV1.7 and varying efficacy against other subtypes such as hNaV1.3, hNaV1.4, hNaV1.5, and hNaV1.9 (IC50 values ranging from 0.3 to 1.6 μM) . This inhibition is crucial for modulating pain pathways, making TC-N 1752 a candidate for treating chronic pain conditions.

The synthesis of TC-N 1752 involves multiple steps that typically include:

  • Formation of the Trifluoromethoxyphenyl moiety: This step often utilizes trifluoromethoxybenzene derivatives.
  • Coupling Reactions: These are used to attach various functional groups that enhance the compound's selectivity and potency.
  • Purification: The final product is purified through techniques like chromatography to ensure high purity levels.

The detailed synthetic pathway may vary based on the specific reagents and conditions used, but these general steps are common in its preparation .

TC-N 1752 has potential applications in:

  • Pain Management: Its primary application lies in treating neuropathic pain and other pain syndromes by inhibiting NaV1.7 channels.
  • Research: It serves as a valuable tool in pharmacological studies aimed at understanding sodium channel function and modulation.

Furthermore, ongoing research may uncover additional therapeutic uses in neurological disorders where sodium channel dysregulation is implicated .

Studies on TC-N 1752 have demonstrated its selective interaction with sodium channels, particularly highlighting its binding affinity for NaV1.7. This selectivity is significant as it minimizes off-target effects that could lead to adverse reactions associated with broader sodium channel inhibitors . The compound's interactions have been characterized using various biochemical assays that measure its inhibitory effects under different physiological conditions.

Similar compounds to TC-N 1752 include:

  • Lidocaine: A widely used local anesthetic that also inhibits sodium channels but lacks the selectivity of TC-N 1752.
  • Ranolazine: Primarily used for angina treatment; it also affects sodium channels but has a different mechanism of action.
  • Saxagliptin: While primarily a DPP-4 inhibitor for diabetes management, it exhibits some sodium channel modulation properties.
CompoundPrimary UseSodium Channel SelectivityIC50 (hNaV1.7)
TC-N 1752Pain managementHigh0.17 μM
LidocaineLocal anesthesiaModerateVaries
RanolazineAngina treatmentLowVaries
SaxagliptinDiabetes managementLowN/A

TC-N 1752 stands out due to its high selectivity for NaV1.7, making it a promising candidate for targeted therapies in pain management without the broader side effects associated with less selective compounds .

XLogP3

4.9

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

516.20967323 g/mol

Monoisotopic Mass

516.20967323 g/mol

Heavy Atom Count

37

Dates

Modify: 2023-08-15

Explore Compound Types